molecular formula C20H25N3O3S B5429660 N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide

N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide

Cat. No.: B5429660
M. Wt: 387.5 g/mol
InChI Key: WOEPKWDLWWHCIA-UHFFFAOYSA-N
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Description

“N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide” is a chemical compound with a complex structure . It is a type of sulfonamide derivative, which are known for their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A study has reported the design and synthesis of a new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties . The synthesized compounds were characterized and assessed for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a piperidine ring, a phenyl group, and a sulfonyl group . The molecular formula is C16H18N2O3S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions likely involve the formation of sulfonamide linkages and the introduction of the piperidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point estimated to be around 510.20°C, and a melting point of around 217.36°C . It has a molar refractivity of 86.2±0.4 cm3 and a polar surface area of 84 Å2 .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications . This could include more detailed studies on its mechanism of action and the development of new derivatives with enhanced activity .

Properties

IUPAC Name

N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16(17-8-4-2-5-9-17)22-27(25,26)19-12-10-18(11-13-19)21-20(24)23-14-6-3-7-15-23/h2,4-5,8-13,16,22H,3,6-7,14-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEPKWDLWWHCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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